molecular formula C13H17NO5 B1631797 (R)-N-Acetyl-3,4-dimethoxyphenylalanine

(R)-N-Acetyl-3,4-dimethoxyphenylalanine

Cat. No.: B1631797
M. Wt: 267.28 g/mol
InChI Key: CDJLVVKXGZXTPW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Acetyl-3,4-dimethoxyphenylalanine is a chiral, synthetic phenylalanine derivative of high interest in medicinal chemistry and neuroscience research. This compound features a dimethoxy-substituted aromatic ring and an N-acetyl group, modifications that can enhance its metabolic stability and bioavailability compared to its parent amino acid. The specific (R)-enantiomer is particularly valuable for studying stereoselective biological interactions. Research into structurally related compounds, particularly dopamine precursors and other N-acetylated amino acids, suggests potential applications in investigating neurodegenerative pathways . For instance, analogs like L-Dopa (3,4-dihydroxyphenylalanine) are cornerstone agents in Parkinson's disease research, and the dimethoxy variation may offer a useful research tool for probing similar biological mechanisms with altered physicochemical properties . The N-acylation of amino acids is a common strategy in prodrug design and can also protect against rapid enzymatic degradation, making this compound a versatile building block for developing novel pharmacophores or peptidomimetics . It may serve as a key intermediate in the synthesis of more complex molecules for high-throughput screening or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17)/t10-/m1/s1

InChI Key

CDJLVVKXGZXTPW-SNVBAGLBSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Pictograms

Irritant

sequence

X

Origin of Product

United States

Advanced Synthetic Methodologies for R N Acetyl 3,4 Dimethoxyphenylalanine

Stereoselective Chemical Synthesis Approaches

The generation of a specific stereoisomer, such as the (R)-enantiomer of N-Acetyl-3,4-dimethoxyphenylalanine, necessitates the use of stereoselective synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms at the newly formed stereocenter.

Asymmetric Catalysis in (R)-N-Acetyl-3,4-dimethoxyphenylalanine Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of a chiral product. A primary route for synthesizing α-amino acids is the asymmetric hydrogenation of a prochiral enamide precursor.

In the context of this compound, the synthesis would typically start from (Z)-α-acetamido-3,4-dimethoxycinnamic acid. This precursor is hydrogenated using a chiral transition metal catalyst, commonly based on rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment for the reaction, leading to the preferential formation of the (R)-enantiomer. A similar approach has been documented for the synthesis of N-acetyl-3-(4-hydroxy-3-methoxyphenyl)-alanine acetate, where a rhodium catalyst with a chiral phosphine ligand was used for asymmetric hydrogenation, yielding the desired product with a significant enantiomeric excess. chemicalbook.comprepchem.com The choice of catalyst, ligand, solvent, and reaction conditions is critical to achieving high enantioselectivity (ee) and yield.

Table 1: Asymmetric Hydrogenation for (R)-Amino Acid Synthesis (Illustrative) This table illustrates typical results for asymmetric hydrogenation of dehydroamino acid precursors based on established literature.

Catalyst SystemPrecursorProductEnantiomeric Excess (ee)Yield
[Rh(COD)L]BF₄(Z)-α-acetamido-3,4-dimethoxycinnamic acidThis compound>95%High
Ru(OAc)₂ (L)(Z)-α-acetamido-3,4-dimethoxycinnamic acidThis compound>90%High

Recent advances in catalysis have introduced more efficient and selective catalysts, including those that can operate under continuous flow conditions, enhancing scalability and sustainability. nih.govfrontiersin.org

Chiral Auxiliary-Mediated Synthetic Routes for this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent.

For instance, a chiral auxiliary, such as a pseudoephenamine or a derivative of a chiral oxazolidinone, can be attached to glycine to form a chiral amide. nih.gov This complex is then deprotonated to form a stereochemically defined enolate, which subsequently reacts with 3,4-dimethoxybenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the electrophile to attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary, followed by N-acetylation, affords the desired this compound. The effectiveness of this method relies on the high diastereoselectivity of the alkylation step and the ease of auxiliary removal without racemization.

Multistep Total Synthesis Strategies for this compound

Multistep total synthesis allows for the construction of complex molecules from simpler, achiral starting materials. While often longer, these routes can provide access to a wide range of analogues. A plausible retrosynthetic analysis for this compound could start from 3,4-dimethoxybenzaldehyde (B141060).

One potential pathway involves the Strecker synthesis, where the aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile. Asymmetric variants of the Strecker synthesis, using a chiral catalyst or a chiral amine, can be employed to favor the (R)-enantiomer. Subsequent hydrolysis of the nitrile to a carboxylic acid and N-acetylation would complete the synthesis. Alternatively, the synthesis could proceed through an Erlenmeyer-Plochl reaction to form an azlactone, which can then be asymmetrically reduced and hydrolyzed. ut.ac.ir

Synthesis via Racemic Precursors and Asymmetric Transformation (e.g., Crystallization-Induced)

This approach begins with the synthesis of a racemic mixture of N-Acetyl-3,4-dimethoxyphenylalanine or a suitable precursor, such as its methyl ester. The racemic mixture is then resolved into its constituent enantiomers. Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for deracemizing a mixture of enantiomers in solution. researchgate.net

This process requires that the enantiomers can racemize in solution and that one enantiomer crystallizes preferentially. By seeding a supersaturated solution of the racemic compound with crystals of the desired (R)-enantiomer, the (R)-enantiomer will crystallize out. As it does, the equilibrium in the solution is disturbed, causing the (S)-enantiomer to racemize to the (R)-enantiomer to restore the equilibrium. Over time, this can lead to the conversion of the entire mixture into the solid (R)-enantiomer. A study on racemic phenyl alanine (B10760859) methyl ester derivatives demonstrated the successful use of crystallization-induced asymmetric transformation to obtain the desired enantiomer in high optical purity by forming a salt with a chiral acid. ut.ac.ir

Chemoenzymatic and Biocatalytic Synthesis of this compound and Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity.

The synthesis of D-amino acids, including derivatives of D-phenylalanine, has been extensively explored using enzymatic methods. mdpi.comnih.govnih.govsemanticscholar.orgresearchgate.net One common chemoenzymatic method involves the kinetic resolution of a racemic mixture of N-acetyl-D,L-amino acids. For example, a patent describes the resolution of N-acetyl-D,L-phenylalanine methyl ester using a serine proteinase of microbial origin. google.comgoogleapis.com The enzyme selectively hydrolyzes the L-ester to N-acetyl-L-phenylalanine, leaving the unreacted N-acetyl-D-phenylalanine methyl ester, which can then be separated and hydrolyzed to the final product.

Table 2: Enzymatic Kinetic Resolution of N-Acetyl-D,L-phenylalanine Methyl Ester

EnzymeSubstrateProductOptical Purity of (R)-esterYield of (R)-ester
Serine ProteinaseN-acetyl-D,L-phenylalanine methyl esterN-acetyl-D-phenylalanine methyl ester98%97.6%

Another powerful biocatalytic approach is the asymmetric synthesis from a prochiral precursor using enzymes like D-amino acid dehydrogenases or D-aminotransferases. nih.govnih.gov These enzymes can convert an α-keto acid, in this case, 3-(3,4-dimethoxyphenyl)-pyruvic acid, directly into the corresponding D-amino acid with high enantioselectivity. The resulting D-amino acid can then be N-acetylated.

Enzyme Engineering for Enhanced Enantioselectivity in Amino Acid Synthesis

While naturally occurring enzymes possess remarkable catalytic properties, they may not be optimal for industrial processes or for non-natural substrates. Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzymes to enhance their activity, stability, and selectivity. nih.govacs.orgnih.gov

For the synthesis of this compound, enzymes such as D-amino acid dehydrogenases or D-aminotransferases can be engineered to improve their efficiency and specificity towards 3-(3,4-dimethoxyphenyl)-pyruvic acid. For example, the substrate-binding pocket of an enzyme can be mutated to better accommodate the bulky 3,4-dimethoxyphenyl group, thereby increasing catalytic turnover and enantioselectivity. researchgate.net Furthermore, engineering efforts can focus on creating enzymes that are stable under process conditions, such as higher temperatures or the presence of organic co-solvents. These advancements in protein engineering are continuously expanding the toolbox of biocatalysts available for the synthesis of valuable chiral compounds. nih.gov

Bioreactor Design and Optimization for Production of N-Acetylated Amino Acids

The industrial-scale synthesis of N-acetylated amino acids, including this compound, increasingly relies on biocatalytic processes. The design and optimization of bioreactors are critical for maximizing yield, purity, and cost-effectiveness. Key strategies involve the use of immobilized enzymes in continuous flow systems, such as packed bed reactors (PBRs). mdpi.com

Enzyme immobilization is a central aspect of bioreactor design for this purpose. By covalently bonding enzymes to solid supports, such as amino methacrylate (B99206) or epoxy-functionalized resins, their stability and reusability are significantly enhanced. mdpi.com This approach is suitable for continuous flow applications, with studies on similar processes showing immobilized enzymes can have half-lives exceeding 50 days. mdpi.com The use of whole-cell biocatalysts is also a viable strategy, offering a protective environment for enzymes and simplifying cofactor regeneration. nih.gov

Process optimization is guided by techno-economic assessments and kinetic modeling. nih.govnih.gov Understanding the kinetic behavior of the enzymes involved, such as N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid lyase in related syntheses, allows for the development of robust process models. mdpi.com These models help in identifying key cost drivers and optimizing parameters like substrate concentration, flow rate, and temperature to ensure commercial viability. nih.govnih.gov For instance, in the synthesis of N-acetylneuraminic acid, a two-step enzyme cascade in a membrane reactor has been successfully demonstrated and scaled. mdpi.com Such principles are directly applicable to the production of other N-acetylated amino acids.

Table 1: Bioreactor Optimization Parameters for N-Acetylated Amino Acid Synthesis

ParameterOptimization StrategyRationale & Impact
Enzyme Form Immobilization on solid supports (e.g., methacrylate resins) or use of whole-cell biocatalysts. mdpi.comnih.govIncreases enzyme stability, allows for reuse, and facilitates continuous processing, reducing overall production costs. mdpi.com
Reactor Type Packed bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs) with membranes. mdpi.comEnables continuous flow processes, high volumetric productivity, and simplified product separation.
Flow Rate Optimized based on enzyme kinetics (Michaelis-Menten) and mass transfer limitations. mdpi.comBalances reaction time with throughput to maximize conversion and prevent substrate or product inhibition.
Temperature Maintained at the optimal range for enzyme activity and stability.Ensures high reaction rates while minimizing enzyme denaturation over long-term continuous operation.
pH Controlled using buffered solutions (e.g., sodium phosphate (B84403) buffer). mdpi.comMaintains the enzyme's catalytic activity by ensuring the correct ionization state of active site residues.
Cofactor Regeneration Co-expression of cofactor-regeneration enzymes (e.g., glucose dehydrogenase) in whole-cell systems. researchgate.netReduces the cost associated with adding expensive cofactors like NAD(P)H to the reaction medium. nih.gov

Investigation of Specific Enzyme Systems (e.g., Aminotransferases, Dioxygenases)

The stereoselective synthesis of this compound is heavily reliant on the use of specific enzyme systems that can create the desired chiral center. While the synthesis of the L-enantiomer is more commonly described, the enzymatic principles are applicable for producing the R-enantiomer through the use of D-selective enzymes.

Aminotransferases (Transaminases): These enzymes are crucial for introducing the amino group stereoselectively. They catalyze the transfer of an amino group from a donor molecule to a keto acid precursor. nih.gov In a closely related synthesis, an engineered aspartate aminotransferase from Escherichia coli was used to produce L-3,4-dimethoxyphenylalanine from its corresponding precursor, 3,4-dimethoxy phenylpyruvate, achieving a 95.4% conversion and an enantiomeric excess (e.e.) greater than 99%. researchgate.net For the synthesis of the (R)-enantiomer, a D-amino acid transaminase (DAAT) would be employed, which transfers an amino group to the same keto acid to yield the D-phenylalanine derivative. nih.gov

Dioxygenases: While not directly involved in the amination or acetylation steps, dioxygenases play a role in creating chiral intermediates that can be used in the synthesis. nih.gov These enzymes can introduce hydroxyl groups into aromatic rings, creating chiral diols that serve as precursors for more complex molecules. nih.govnih.gov

Other Key Enzyme Systems:

Dehydrogenases: Amine dehydrogenases (AmDHs) or phenylalanine dehydrogenases can catalyze the reductive amination of a keto acid (e.g., 3,4-dimethoxy phenylpyruvate) using ammonia and a cofactor like NAD(P)H to produce the desired amino acid. nih.govnih.gov Engineering these enzymes can tailor their selectivity towards the D-enantiomer. nih.gov

Lipases: These enzymes are widely used for the kinetic resolution of racemic mixtures. researchgate.netrsc.org For instance, a racemic mixture of N-Acetyl-3,4-dimethoxyphenylalanine could be subjected to a lipase-catalyzed reaction (e.g., esterification). The enzyme would selectively acylate one enantiomer (e.g., the S-enantiomer) at a faster rate, allowing the unreacted (R)-enantiomer to be isolated with high optical purity. researchgate.netnih.gov

N-α-terminal Acetyltransferases (NATs): The final step of N-acetylation can be achieved enzymatically. NATs transfer an acetyl group from acetyl-coenzyme A to the amino-terminal of an amino acid. nih.gov While often studied in the context of protein modification, these enzymes or related acylases can be used for the specific N-acetylation of free amino acids. frontiersin.org

Table 2: Enzyme Systems in the Synthesis of Chiral N-Acetylated Phenylalanines

Enzyme ClassSpecific Role in SynthesisPrecursor(s)Product(s)Key Findings / Relevance
D-Amino Acid Transaminase (DAAT) Asymmetric amination3,4-Dimethoxy phenylpyruvate, Amino donorD-3,4-DimethoxyphenylalanineCreates the chiral amine center with high stereoselectivity. nih.gov
Amine Dehydrogenase (AmDH) Asymmetric reductive amination3,4-Dimethoxy phenylpyruvate, NH₃D-3,4-DimethoxyphenylalanineOffers high atom economy with a theoretical yield of 100%. nih.govresearchgate.net
Lipase Kinetic resolution(R,S)-N-Acetyl-3,4-dimethoxyphenylalanineThis compound, S-esterSeparates enantiomers from a racemic mixture. researchgate.net
N-Acylase / Acetyltransferase N-acetylationD-3,4-Dimethoxyphenylalanine, Acetyl-CoAThis compoundCatalyzes the final acetylation step. nih.govfrontiersin.org
Dioxygenase Precursor modificationAromatic precursorsChiral diolsUsed in the chemo-enzymatic synthesis of chiral intermediates. nih.govnih.gov

Precursor Chemistry and Synthetic Intermediates

Utilization of 3,4-Dimethoxyphenylalanine Derivatives in Synthesis

The most direct precursor for the enzymatic synthesis of 3,4-dimethoxyphenylalanine is its corresponding α-keto acid, 3,4-dimethoxy phenylpyruvate . researchgate.net This compound can be converted into the desired amino acid via reductive amination or transamination. researchgate.netnih.gov

Other related derivatives also serve as important starting points in chemical syntheses. For example, a multi-component Povarov reaction using trans-methylisoeugenol (a 3,4-dimethoxyphenyl derivative) has been used to construct complex heterocyclic structures containing the 4-(3,4-dimethoxyphenyl) moiety. mdpi.com Furthermore, a patented process describes the preparation of related compounds from 3,4-diloweralkoxybenzyl methyl ketones . google.com These examples highlight that various molecules containing the core 3,4-dimethoxyphenyl structure can be functionalized to serve as precursors.

Role of Azlactones as Intermediates in N-Acetylated Phenylalanine Synthesis

Azlactones, or oxazolones, are critical intermediates in the synthesis of N-acetylated amino acids, most notably through the Erlenmeyer–Plöchl synthesis . wikipedia.orgmodernscientificpress.com In this reaction, an N-acylglycine is condensed with an aldehyde in the presence of acetic anhydride. wikipedia.org For the synthesis of phenylalanine derivatives, hippuric acid (N-benzoylglycine) is typically reacted with benzaldehyde. wikipedia.org A similar approach using 3,4-dimethoxybenzaldehyde and N-acetylglycine would lead to an azlactone intermediate that, upon reduction and hydrolysis, yields N-acetyl-3,4-dimethoxyphenylalanine.

The formation of an azlactone is also a key consideration in peptide chemistry involving N-acetylated amino acids. The activation of the carboxyl group of an N-acetyl amino acid can lead to intramolecular cyclization, forming an azlactone. researchgate.netresearchgate.net A significant consequence of azlactone formation is the high acidity of the α-proton, which can be easily abstracted by a base. researchgate.netmdpi.com This deprotonation leads to the formation of a planar, aromatic enolate, resulting in the loss of stereochemical information at the α-carbon (racemization). researchgate.netmdpi.com Therefore, while azlactones are useful synthetic intermediates, their formation must be carefully controlled in stereoselective syntheses to prevent the loss of enantiomeric purity. mdpi.com Patents have also explored the deliberate formation of azlactones from the D-enantiomer, followed by racemization using ultraviolet light, as a method to convert an undesired enantiomer back into a racemic mixture for resolution. google.com

Chiral Resolution and Enantiopurification Techniques for R N Acetyl 3,4 Dimethoxyphenylalanine

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. The choice of method often depends on the scale of the separation and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a dominant technique for the enantioseparation of a wide array of chiral compounds, including N-acetylated amino acids. ut.ac.irnih.gov The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

For N-acetylated phenylalanine derivatives, several types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptide antibiotics (e.g., teicoplanin and vancomycin), and cyclodextrin-based CSPs. researchgate.netnih.govnih.gov Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, are widely used due to their broad applicability and high resolving power. nih.govgoogle.com The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.

The mobile phase composition is a critical parameter in optimizing the separation. For N-acetylated amino acids, a mixture of a non-polar solvent (like n-hexane) and a polar alcohol (like 2-propanol or ethanol) is commonly used in normal-phase mode. google.com The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution. researchgate.net In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are typical. researchgate.net The choice between normal-phase, reversed-phase, or polar organic modes depends on the specific CSP and the analyte's properties. nih.gov

The successful separation of compounds structurally similar to N-Acetyl-3,4-dimethoxyphenylalanine, such as other N-blocked amino acids, has been extensively demonstrated. nih.gov For instance, CHIROBIOTIC T, a teicoplanin-based CSP, has shown excellent results in resolving underivatized and N-blocked amino acids. nih.gov

Table 1: Common Chiral Stationary Phases and Mobile Phase Systems for the HPLC Enantioseparation of Phenylalanine Derivatives

Chiral Stationary Phase (CSP) Type Chiral Selector Example Typical Mobile Phase System Separation Mode
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane/2-Propanol Normal Phase
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane/Ethanol with TFA Normal Phase
Macrocyclic Glycopeptide Teicoplanin Methanol/Water or Acetonitrile/Water Reversed Phase
Vancomycin Methanol/Ammonium Acetate Buffer Polar Ionic Mode
Cyclodextrin-based β-Cyclodextrin Water/Methanol Reversed Phase

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. Since N-acetylated amino acids are not sufficiently volatile for direct GC analysis, a derivatization step is required. ut.ac.ir For (R)-N-Acetyl-3,4-dimethoxyphenylalanine, the carboxylic acid group must be converted into a less polar, more volatile ester.

A common derivatization procedure involves esterification of the carboxylic acid. ut.ac.ir This can be achieved using reagents like methanolic HCl or by forming a trimethylsilyl (B98337) (TMS) ester. ut.ac.irresearchgate.net The resulting N-acetyl amino acid ester is then amenable to separation on a chiral capillary column.

The choice of the chiral stationary phase in the GC column is critical for enantioseparation. Columns coated with chiral selectors, such as derivatives of amino acids (e.g., Chirasil-L-Val) or cyclodextrins, are frequently used. researchgate.netmdpi.com These phases provide a chiral environment where the diastereomeric interactions with the derivatized enantiomers lead to their separation.

The general workflow for the GC analysis of N-Acetyl-3,4-dimethoxyphenylalanine would involve:

Derivatization: Esterification of the carboxylic acid group to enhance volatility.

GC Separation: Injection of the derivatized sample onto a GC system equipped with a chiral capillary column.

Detection: Using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to quantify the separated enantiomers. mdpi.com

Table 2: Derivatization Reagents for GC Analysis of N-Acetylated Amino Acids

Derivatization Step Reagent Functional Group Targeted
Esterification Methanolic HCl Carboxylic Acid
Trimethylchlorosilane (TMCS) Carboxylic Acid
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carboxylic Acid

Counter-Current Chromatography for Enantioseparation of Aromatic Amino Acids

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support. Instead, it relies on the partitioning of a solute between two immiscible liquid phases. For chiral separations, a chiral selector is typically added to one of the liquid phases. mdpi.com

While less common than HPLC for analytical chiral separations, CCC offers advantages for preparative-scale separations due to its high loading capacity and the absence of irreversible adsorption to a solid support. The enantioseparation of various compounds, including amino acids, has been achieved using CCC with chiral selectors such as cyclodextrin (B1172386) derivatives dissolved in the mobile phase. mdpi.com

The principle of chiral CCC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector in the liquid phases. The different stability of these complexes leads to different partition coefficients for the enantiomers, resulting in their separation as they move through the CCC system. Although specific applications for N-Acetyl-3,4-dimethoxyphenylalanine are not widely reported, the technique holds potential for its preparative-scale enantiopurification, especially given its successful application to other chiral acids and amino acid derivatives.

Non-Chromatographic Resolution Strategies

Non-chromatographic methods, particularly those based on crystallization, are often preferred for the large-scale industrial production of single enantiomers due to their cost-effectiveness and scalability.

Diastereomeric Salt Formation and Fractional Crystallization for Amino Acid Resolution

A classical and widely used method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. mdpi.com For a racemic carboxylic acid like N-Acetyl-3,4-dimethoxyphenylalanine, a chiral base is used as a resolving agent. The reaction between the racemic acid and the enantiomerically pure base results in a mixture of two diastereomeric salts.

These diastereomeric salts have different physical properties, including solubility in a given solvent. researchgate.net This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of the acid is recovered by treatment with a strong acid to break the salt.

For the resolution of N-acetylated phenylalanine derivatives, various chiral amines can be employed as resolving agents. The choice of the resolving agent and the crystallization solvent is crucial for achieving high yield and optical purity. ut.ac.irut.ac.ir

A hypothetical resolution process for racemic N-Acetyl-3,4-dimethoxyphenylalanine would involve:

Salt Formation: Reacting the racemic N-Acetyl-3,4-dimethoxyphenylalanine with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent.

Fractional Crystallization: Allowing the solution to cool or partially evaporate the solvent to induce the crystallization of the less soluble diastereomeric salt.

Isolation: Separating the crystals by filtration.

Liberation of the Enantiomer: Treating the isolated diastereomeric salt with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.

Recovery of Resolving Agent: The chiral amine can often be recovered from the filtrate for reuse.

Table 3: Potential Chiral Resolving Agents for N-Acetyl-3,4-dimethoxyphenylalanine

Resolving Agent Class Specific Example Target Functional Group
Chiral Amines (R)-1-Phenylethylamine Carboxylic Acid
(S)-1-Phenylethylamine Carboxylic Acid
Brucine Carboxylic Acid
Strychnine Carboxylic Acid
Quinine Carboxylic Acid

Crystallization-Induced Asymmetric Transformation (CIAT) in N-Acetylated Phenylalanine Systems

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique that can theoretically convert a racemate completely into a single enantiomer. ut.ac.irnih.gov This method combines the selective crystallization of one diastereomer with the in-situ racemization of the other diastereomer in the solution.

For CIAT to be successful, the chiral center of the N-acetylated amino acid must be labile enough to undergo racemization under the resolution conditions. The racemization of N-acetylated amino acids can often be promoted by the presence of a base or by heating. mdpi.com

In a typical CIAT process for an N-acetylated phenylalanine derivative, the racemic compound is dissolved with a chiral resolving agent to form diastereomeric salts. ut.ac.ir A racemization catalyst may also be added. The solution is then brought to a state of supersaturation, and crystallization of the less soluble diastereomer is initiated, often by seeding with pre-existing crystals. As this diastereomer crystallizes out of solution, the equilibrium of the racemizing diastereomer in the mother liquor is disturbed. According to Le Chatelier's principle, the more soluble diastereomer in solution will racemize to replenish the diastereomer that is crystallizing, eventually leading to the conversion of the entire mixture into the desired solid diastereomer. ut.ac.ir This method has been successfully applied to the resolution of various amino acid derivatives, offering the potential for high yields and excellent optical purity. ut.ac.irnih.gov

Mechanisms of Chiral Recognition and Separation

Chiral recognition is the process by which a chiral environment or selector interacts differently with the two enantiomers of a racemic mixture. This differential interaction is the basis for their separation. The two mechanisms discussed below, ligand-exchange and inclusion complexation, leverage distinct molecular interactions to achieve this discrimination.

Ligand-Exchange Mechanisms in Chiral Chromatography

Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of racemates, particularly for compounds like amino acids and their derivatives that can form chelate complexes. vdu.lt The fundamental principle of chiral LEC involves the formation of transient, diastereomeric ternary complexes. These complexes consist of a central metal ion (commonly copper(II)), a chiral selector (a single enantiomer of an amino acid, such as L-proline or L-hydroxyproline), and the analyte enantiomers. vdu.ltpageplace.de

The separation mechanism relies on the differential stability of these diastereomeric complexes. vdu.lt In the context of resolving a racemic mixture of N-Acetyl-3,4-dimethoxyphenylalanine, a chiral stationary phase (CSP) or a chiral mobile phase additive containing a specific enantiomer of a selector ligand (e.g., L-proline) complexed with Cu(II) ions would be used.

The process unfolds as follows:

Complex Formation: The (R)- and (S)-enantiomers of N-Acetyl-3,4-dimethoxyphenylalanine displace solvent molecules and coordinate with the Cu(II)-L-proline complex. This forms two different diastereomeric ternary complexes: [Cu(L-proline)( this compound)] and [Cu(L-proline)( (S)-N-Acetyl-3,4-dimethoxyphenylalanine)].

Differential Stability: Due to steric and electronic interactions, one of these diastereomeric complexes will be more stable than the other. For instance, the pseudo-homochiral complex (e.g., L-selector with an L-analyte) is often more stable than the pseudo-heterochiral complex (L-selector with a D-analyte). scielo.br This difference in stability arises from the specific three-dimensional arrangement of the bulky substituents on the chiral centers of both the selector and the analyte. The 3,4-dimethoxyphenyl group and the N-acetyl group of the analyte will have distinct spatial orientations in the two diastereomeric complexes, leading to varying degrees of steric hindrance and interaction with the chiral selector.

Chromatographic Separation: The less stable complex has a shorter retention time on the chromatographic column, eluting first. The more stable complex is retained longer, thus achieving separation of the enantiomers. scielo.br The elution order can be reversed by simply changing the chirality of the selector ligand (e.g., using D-proline instead of L-proline). nih.gov

The "three-point interaction" model, originally proposed by Dalgliesh, provides a conceptual framework for this recognition. e3s-conferences.org For effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. In LEC of N-acetylated amino acids, these interactions typically involve the carboxylate group, the amide group, and the bulky side chain, all coordinated around the central metal ion. e3s-conferences.org

Table 1: Illustrative Data for Ligand-Exchange Chromatography of Aromatic Amino Acids This table presents representative data for the chiral separation of aromatic amino acids using a chiral mobile phase containing L-Phenylalanine and Cu(II) ions, demonstrating the principle of differential retention. Specific data for this compound is not available.

Racemic AnalyteRetention Factor (k D-enantiomer)Retention Factor (k L-enantiomer)Selectivity (α)
Phenylalanine2.854.561.60
Tyrosine2.103.571.70
Tryptophan4.208.822.10

Data adapted from studies on ligand-exchange HPLC. scielo.br

Inclusion Complexation in Chiral Resolution

Inclusion complexation is another widely used method for chiral resolution, which relies on a host-guest interaction mechanism. Cyclodextrins (CDs) are the most common host molecules used for this purpose. nih.gov CDs are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. semanticscholar.orgmdpi.com The size of the cavity varies depending on the number of glucose units (α-CD, β-CD, γ-CD). nih.gov

The mechanism for chiral separation of this compound using cyclodextrins involves the formation of diastereomeric inclusion complexes between the CD host and the enantiomeric guests.

The key steps are:

Guest Inclusion: The hydrophobic 3,4-dimethoxyphenyl moiety of the analyte preferentially enters the nonpolar cavity of the cyclodextrin to achieve a more favorable energetic state, displacing water molecules. mdpi.com β-Cyclodextrin is often suitable for guest molecules containing aromatic rings, like phenylalanine derivatives. nih.govnih.gov

Chiral Recognition at the Cavity Rim: Chiral discrimination primarily occurs through interactions between the chiral center of the guest molecule and the hydrophilic hydroxyl groups located at the rim of the CD cavity. nih.gov The N-acetyl group and the carboxyl group of (R)- and (S)-N-Acetyl-3,4-dimethoxyphenylalanine will have different spatial orientations when the dimethoxyphenyl group is included in the cavity.

Differential Binding Affinity: These differing orientations lead to variations in the strength and number of intermolecular interactions, such as hydrogen bonds, between the guest's functional groups and the CD's hydroxyl groups. semanticscholar.orgnih.gov One enantiomer will "fit" better and form a more stable host-guest complex than the other. For example, crystallographic studies on the complexes of β-cyclodextrin with N-acetyl-D-phenylalanine and N-acetyl-L-phenylalanine have shown significant differences in intermolecular interactions and ordering within the crystal lattice, which is a direct consequence of chiral recognition. nih.gov

Separation: In chromatographic or electrophoretic methods, the enantiomer that forms the more stable inclusion complex will have a different migration time compared to the enantiomer that forms the less stable complex, enabling their separation. nih.gov

The efficiency of this separation is influenced by factors such as the type and concentration of the cyclodextrin, pH, and temperature, all of which affect the stability of the formed inclusion complexes. nih.gov

Table 2: Example Formation Constants for Amino Acid-Cyclodextrin Complexes This table shows example formation constants (K) for inclusion complexes between β-Cyclodextrin and enantiomers of aromatic amino acids, illustrating the differential stability that enables chiral separation. Specific data for this compound is not available.

Guest EnantiomerHostFormation Constant (K) [L/mol]
L-Tryptophanβ-Cyclodextrin215
D-Tryptophanβ-Cyclodextrin180
L-Tyrosineβ-Cyclodextrin110
D-Tyrosineβ-Cyclodextrin95

Data is illustrative of typical values found in inclusion complexation studies.

Derivatization and Structural Modification for Advanced Research Applications

Synthesis of Functionalized Esters and Amides of (R)-N-Acetyl-3,4-dimethoxyphenylalanine

The synthesis of functionalized esters and amides from this compound is a fundamental strategy for creating a diverse library of compounds for further research. The carboxyl and amine functionalities of the amino acid provide reactive sites for a variety of chemical transformations.

Standard esterification and amidation reactions are commonly employed to modify the carboxyl group. For instance, the reaction of this compound with various alcohols in the presence of an acid catalyst or a coupling agent can yield a range of esters. Similarly, amides can be prepared by reacting the amino acid with amines using coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), which facilitates the formation of the amide bond. mdpi.commdpi.comnih.gov The choice of the alcohol or amine determines the functionality and properties of the resulting derivative.

A study on the amidation of N-acetyl-L-phenylalanine highlighted the potential for racemization during the coupling reaction, emphasizing the importance of carefully selecting the base and reaction conditions to maintain stereochemical integrity. mdpi.commdpi.comnih.gov This is a critical consideration in the synthesis of chiral molecules derived from this compound.

The N-acetyl group can also influence the reactivity and properties of the resulting esters and amides, potentially affecting their solubility and bioavailability. nbinno.com These derivatives serve as key intermediates in the synthesis of more complex molecules and as building blocks in peptide synthesis. nbinno.com

Derivative TypeGeneral Synthetic MethodKey ReagentsPotential Applications
EstersEsterificationAlcohols, Acid Catalyst/Coupling AgentIntermediates for further synthesis, Prodrugs
AmidesAmidationAmines, Coupling Agents (e.g., TBTU)Peptide synthesis, Bioactive molecule development

Incorporation of this compound into Peptidomimetics and Complex Molecules

The unique structural features of this compound make it an attractive building block for the synthesis of peptidomimetics and other complex molecules. Its incorporation can introduce specific conformational constraints and functionalities that are crucial for biological activity.

A significant application of N-acetyl-3,4-dimethoxyphenylalanine derivatives is in the synthesis of dihydroisoquinolines, a class of heterocyclic compounds with a wide range of biological activities. The Bischler-Napieralski reaction is a key method for this transformation, involving the intramolecular cyclization of a β-arylethylamide. nrochemistry.comwikipedia.orgorganic-chemistry.org

In this context, the methyl ester of N-acetyl-3,4-dimethoxyphenylalanine can be converted to the corresponding β-phenylethylamine derivative, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.orgorganic-chemistry.org The electron-donating methoxy (B1213986) groups on the phenyl ring of the starting material facilitate this electrophilic aromatic substitution reaction. nrochemistry.com The resulting 3,4-dihydroisoquinolines can be further modified, for example, by reduction to tetrahydroisoquinolines, to generate a variety of molecular scaffolds. nrochemistry.com

The efficiency and outcome of the Bischler-Napieralski reaction can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring. wikipedia.org This reaction provides a powerful tool for constructing complex, fused-ring systems from relatively simple amino acid derivatives.

Amino acid derivatives, including this compound, are valuable scaffolds in medicinal chemistry for the design of novel molecular architectures. nih.gov They offer modularity and the potential for introducing chirality, which is often critical for biological recognition. nih.gov

The design of such scaffolds often involves exploiting the inherent functionalities of the amino acid. For example, the aromatic ring can be further functionalized, and the acetyl and carboxyl groups can be modified to attach other molecular fragments. This approach allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

Researchers have utilized phenylalanine derivatives to create scaffolds for various therapeutic targets. nih.gov The ability to systematically modify the structure of these derivatives allows for the fine-tuning of their pharmacological properties. The development of minimalist proteins, for instance, has explored the use of simplified amino acid sequences to create stable, helical scaffolds for molecular recognition. nih.govresearchgate.net

Development of Bioconjugates and Probes Utilizing this compound Moiety

The this compound moiety can be incorporated into bioconjugates and molecular probes to study biological processes. The unique chemical properties of this amino acid derivative can be harnessed to create tools for imaging, sensing, and targeted delivery.

For example, the ketone-bearing amino acid p-acetyl phenylalanine has been genetically incorporated into proteins to allow for site-directed spin labeling. nih.gov This approach enables the attachment of probes that can provide information about protein structure and dynamics. A similar strategy could potentially be adapted for derivatives of this compound, where the acetyl group or other introduced functionalities could serve as a handle for conjugation.

Biocatalytic and Enzymatic Investigations Involving R N Acetyl 3,4 Dimethoxyphenylalanine and Analogues Non Human Model Systems

Characterization of Enzymes Interacting with N-Acetylated Phenylalanine Derivatives

The enzymatic processing of N-acetylated amino acids, including phenylalanine derivatives, is primarily carried out by hydrolases such as amidases and peptidases. These enzymes are crucial for both the degradation and metabolic turnover of these compounds.

Amidases (EC 3.5.1.4) are a class of hydrolases that cleave amide bonds. wikipedia.org They are broadly categorized into two major groups based on their amino acid sequence and catalytic residues: the amidase signature (AS) family and the nitrilase superfamily. nih.gov

Amidase Signature (AS) Family : These enzymes are characterized by a conserved sequence rich in serine and glycine (B1666218) and a Ser-Ser-Lys catalytic triad (B1167595). nih.gov Generally, AS family amidases exhibit a broad substrate spectrum, enabling them to hydrolyze aliphatic, aromatic, α-aminoamides, and α-hydroxyamides. nih.gov This broad specificity suggests they are potential candidates for interacting with N-acetylated aromatic amino acids like (R)-N-Acetyl-3,4-dimethoxyphenylalanine. The small domain of these enzymes, which often contains hydrophobic residues, is typically involved in substrate recognition and binding. researchgate.net

Nitrilase Superfamily : Members of this superfamily possess a distinct Glu-Lys-Cys catalytic triad and tend to show activity towards smaller aliphatic substrates. nih.gov

Acylase I (N-acyl-L-amino-acid amidohydrolase) : This enzyme is particularly noted for its enantioselectivity. It is widely used in the kinetic resolution of racemic mixtures of N-acyl amino acids, where it selectively hydrolyzes the N-acyl bond of the L-enantiomer, leaving the D-enantiomer intact. This property is valuable in producing enantiomerically pure amino acids. acs.org

Peptidases : The N-terminal acetylation of peptides and proteins can significantly influence their susceptibility to peptidases. Acetylation often confers increased stability by protecting against degradation by certain exopeptidases, which require a free N-terminal amino group for recognition and cleavage. nih.gov

The following table summarizes the general substrate profiles of these enzyme families.

Table 1: Substrate Specificity of Relevant Enzyme Families

Enzyme Family/TypeTypical SubstratesKey Characteristics
Amidase Signature (AS) Family Broad range: aliphatic and aromatic amides, α-aminoamides, α-hydroxyamidesSer-Ser-Lys catalytic triad; broad specificity is common. nih.gov
Nitrilase Superfamily Primarily small aliphatic amidesGlu-Lys-Cys catalytic triad; more restricted substrate range. nih.gov
Acylase I N-acyl-L-amino acidsHigh enantioselectivity for the L-enantiomer. acs.org
Exopeptidases Peptides/proteins with free N-terminiActivity is often blocked by N-terminal acetylation. nih.gov

Mechanistic studies have elucidated the catalytic processes of enzymes that act on N-acetylated compounds. The catalytic mechanism of zinc amidases, such as AmiD from Escherichia coli, shares similarities with thermolysin-related zinc peptidases. nih.gov AmiD, which has a broad specificity, is capable of cleaving the amide bond in a variety of N-acetylmuramic acid-containing fragments. nih.gov

In the context of protein metabolism, a kinetic competition exists between enzymes that add acetyl groups and those that process the N-terminus. For instance, N-terminal acetyltransferases (NATs) compete with methionine aminopeptidases (MetAPs). If a protein's N-terminus is acetylated by a NAT, it can prevent the subsequent removal of the initial methionine residue by a MetAP. nih.gov This interplay highlights how N-acetylation acts as a critical regulatory switch in protein fate. Furthermore, N-terminal acetylation can serve as a signal for protein degradation via the Ac/N-degron pathway, demonstrating its role in protein turnover. nih.gov

Role of N-Acetylation in Metabolic Pathways (Non-Human Model Systems)

N-acetylation is a conserved modification that occurs in all domains of life. nih.gov In non-human model systems, particularly bacteria, this process can be either enzymatic or non-enzymatic and plays a significant role in cellular metabolism. asm.org

In bacteria, enzymatic N-acetylation is predominantly carried out by a family of enzymes known as Gcn5-related N-acetyltransferases (GNATs). nih.gov These enzymes catalyze the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (acetyl-CoA), to the primary amino group of a substrate. nih.govnih.gov This modification can alter a protein's function, stability, or interactions. asm.org

Research on Escherichia coli K12 led to the purification of an acetyl-CoA-L-phenylalanine α-N-acetyltransferase. This enzyme specifically catalyzes the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. While its primary substrate is L-phenylalanine, it also demonstrates lower activity towards other amino acids such as histidine and alanine (B10760859). nih.gov The presence of such enzymes indicates that the direct N-acetylation of free amino acids is a defined metabolic pathway in these organisms. nih.govnilssonlab.se

Table 2: Key Enzymes in Bacterial N-Acetylation

EnzymeModel OrganismFunctionSubstrate(s)
Gcn5-related N-acetyltransferases (GNATs) Various bacteriaGeneral protein and small molecule acetylationAcetyl-CoA, various amine-containing molecules. nih.gov
Acetyl-CoA-L-phenylalanine α-N-acetyltransferase Escherichia coliSynthesis of N-acetyl-L-phenylalanineAcetyl-CoA, L-phenylalanine. nih.gov

N-acetylated amino acids can also form without direct enzymatic catalysis. This non-enzymatic acetylation is a chemical reaction driven by the presence of highly reactive acetyl donors and specific environmental conditions. asm.org In bacteria, acetyl phosphate (B84403) is considered a major source for non-enzymatic acetylation, while acetyl-CoA is another key donor, particularly in eukaryotic mitochondria. frontiersin.orgnih.gov

The reaction is favored by an alkaline pH, which increases the nucleophilicity of the amino group, facilitating its attack on the acetyl donor. nih.gov Studies have demonstrated that N-acetylated amino acid conjugates can be formed in an enzyme-free environment from precursors like 2-keto acids and ammonia (B1221849), albeit with low yields. mdpi.com Another proposed mechanism involves the initial S-acetylation of a nearby cysteine residue by acetyl-CoA, followed by an intramolecular transfer of the acetyl group to a lysine (B10760008) residue's amino group. nih.govresearchgate.net This suggests that the local chemical environment and protein structure can significantly influence the site-specificity of non-enzymatic acetylation. frontiersin.orgresearchgate.net

Biotransformation Applications in Research Scale Production

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful strategy for the synthesis of complex chiral molecules with high selectivity and efficiency. nih.gov This approach is increasingly applied in the pharmaceutical industry for the production of chiral intermediates, including non-canonical amino acids. nih.govmdpi.com

For the synthesis of L-3,4-dimethoxyphenylalanine, the direct precursor to this compound, a chemoenzymatic method has been developed. This process utilizes an engineered aspartate aminotransferase from E. coli to convert 3,4-dimethoxy phenylpyruvate into the desired L-amino acid with high conversion (95.4%) and excellent enantiomeric excess (>99%). researchgate.net

A more general biocatalytic strategy for forming N-acetylated compounds involves a two-step enzymatic cascade. First, an ATP-dependent CoA ligase activates a carboxylic acid by forming a thioester with coenzyme A. Subsequently, an N-acetyltransferase catalyzes the transfer of the acyl group from the CoA-thioester to an amine, forming the final amide bond. mdpi.com This modular approach allows for the synthesis of a wide range of N-acylated products by combining different ligases and transferases. Furthermore, engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), have been developed to catalyze the formation of novel β-substituted amino acids, expanding the toolbox for creating densely functionalized building blocks for chemical and medicinal research. nih.gov

Table 3: Biocatalytic Approaches for Phenylalanine Derivatives

Biocatalytic StrategyEnzyme(s)Target Product/IntermediateKey Feature
Transamination Engineered Aspartate AminotransferaseL-3,4-dimethoxyphenylalanineHigh conversion and enantioselectivity from a keto-acid precursor. researchgate.net
Ligase-Transferase Cascade CoA Ligase + N-acetyltransferaseN-Acyl Amino AcidsModular system for amide bond formation. mdpi.com
β-Substitution Engineered Tryptophan Synthase (TrpB)β-N-Substituted-α-Amino AcidsCreates novel, densely functionalized non-canonical amino acids. nih.gov

Applications As a Chiral Auxiliary and Resolving Agent in Organic Synthesis Research

Use of (R)-N-Acetyl-3,4-dimethoxyphenylalanine in Diastereomeric Resolution of Chiral Amines (e.g., 1-Aminoindan)

The resolution of chiral amines is a fundamental transformation in organic synthesis. Chiral amines are essential building blocks for many pharmaceuticals and agrochemicals. The process of diastereomeric resolution involves the reaction of a racemic amine with an enantiomerically pure chiral acid, such as an N-acetylated amino acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by methods like fractional crystallization.

While direct studies detailing the use of this compound for the resolution of 1-aminoindan (B1206342) are not readily found in the surveyed literature, related research provides insights into how such a resolution would theoretically proceed. For instance, studies have successfully employed N-acetylated phenylalanine derivatives for the resolution of other chiral compounds. In one such study, (S)- or (R)-N-acetylphenylalanine was effectively used to resolve racemic α-aminoacetals through the formation of diastereomeric salts. researchgate.net This demonstrates the capability of the N-acetylphenylalanine scaffold to act as a successful resolving agent.

The general procedure for such a resolution would involve dissolving the racemic 1-aminoindan and an equimolar amount of this compound in a suitable solvent. The choice of solvent is critical and is often determined empirically to achieve the best separation of the resulting diastereomeric salts. One diastereomeric salt is expected to be less soluble and will preferentially crystallize out of the solution. This crystalline salt can then be isolated by filtration. The resolved amine can be recovered from the diastereomeric salt by treatment with a base, and the chiral resolving agent can be recovered and potentially recycled.

The efficiency of the resolution is typically evaluated by determining the diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the recovered amine, often using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Hypothetical Data for Diastereomeric Resolution of 1-Aminoindan:

Since no specific experimental data is available for this exact resolution, the following table is a hypothetical representation of what researchers might look for when optimizing such a process.

EntryResolving AgentSolventTemp (°C)Yield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) of Amine (%)
1This compoundMethanol (B129727)25---
2This compoundEthanol25---
3This compoundIsopropanol0---
4This compoundAcetone25---

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research findings were available.

Development of Novel Chiral Reagents and Resolving Agents Based on Phenylalanine Derivatives

The development of novel chiral reagents and resolving agents is an active area of research in organic chemistry. Phenylalanine and its derivatives are attractive starting materials for the synthesis of these agents due to their rigid structure, availability in both enantiomeric forms, and the potential for functional group modification.

N-acylation of phenylalanine is a common strategy to create effective resolving agents. ut.ac.ir The acetyl group enhances the acidity of the carboxylic acid and provides a hydrogen bond donor, which can be crucial for the formation of well-defined crystalline diastereomeric salts. The substituents on the phenyl ring of phenylalanine can also be modified to fine-tune the properties of the resolving agent. The presence of the 3,4-dimethoxy groups in This compound could influence its solubility and the intermolecular interactions within the crystal lattice of the diastereomeric salts, potentially leading to more efficient resolutions compared to unsubstituted N-acetylphenylalanine.

Research in this area often involves the synthesis of a library of potential resolving agents with systematic variations in their structure. These agents are then screened against a range of racemic compounds to identify the most effective resolving agent for a particular substrate. For example, a study on the resolution of DL-phenylalanine methyl ester utilized N-acetyl-D-phenylglycine as a resolving agent, highlighting the effectiveness of N-acetylated amino acid derivatives in this role. researchgate.net

The development of new chiral auxiliaries and resolving agents from phenylalanine derivatives is not limited to classical resolution via diastereomeric salt formation. These derivatives can also be used in other enantioselective transformations, such as asymmetric synthesis where the chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Stereochemical Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are powerful tools for confirming the chemical structure and stereochemistry of N-acetylated amino acids.

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. creative-proteomics.com For (R)-N-Acetyl-3,4-dimethoxyphenylalanine, electrospray ionization (ESI) coupled with a high-resolution mass analyzer like Quadrupole Time-of-Flight (QTOF) would yield a precise mass measurement, confirming the elemental composition C₁₃H₁₇NO₅. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing structural insights. nih.gov Chiral differentiation by mass spectrometry is a more advanced application; methods have been developed that involve forming diastereomeric complexes with a chiral selector, such as β-cyclodextrin, in the gas phase. ucdavis.edu The different stabilities or fragmentation patterns of these non-covalent complexes can be used to distinguish between enantiomers and even quantify their ratio in a mixture. ucdavis.edu

Table 1: Predicted Mass Spectrometry Data for 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺268.11798159.1
[M+Na]⁺290.09992164.8
[M-H]⁻266.10342161.4
[M+NH₄]⁺285.14452174.5
[M+K]⁺306.07386164.3
[M+H-H₂O]⁺250.10796152.4
Data sourced from computational predictions for the racemic compound. uni.lu

Chromatographic Purity and Enantiomeric Excess Determination (e.g., Chiral UHPLC, Chiral GC)

Chromatographic techniques are the gold standard for assessing both the chemical purity and the enantiomeric purity (enantiomeric excess, ee) of chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for enantiomeric separation. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. For N-acetylated amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have proven effective. nih.govsigmaaldrich.comjiangnan.edu.cn A study demonstrated that a CHIROBIOTIC T column, which has a teicoplanin-based stationary phase, could successfully separate racemic N-acetyl-amino acids. nih.gov In the context of the synthesis of the related L-3,4-dimethoxyphenylalanine, enantiomeric excess was determined to be greater than 99%, highlighting the successful application of chiral chromatography for this class of compounds. researchgate.net The method involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system, with detection typically performed using a UV detector.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile or semi-volatile compounds. gcms.cz For non-volatile compounds like N-acetylated amino acids, derivatization is typically required to increase their volatility. mdpi.comresearchgate.net The most common approach involves using chiral capillary columns coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net These cyclodextrin phases create a chiral environment through inclusion complexation, allowing for the separation of the enantiomers. researchgate.net

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of methods to determine the ee is crucial, as even small amounts of an unwanted enantiomer can have significant effects in biological or pharmaceutical applications. nih.gov

Table 2: Examples of Chiral Stationary Phases for the Separation of Amino Acid Derivatives

TechniqueChiral Stationary Phase (CSP) TypeExample CSPTarget Analytes
HPLCMacrocyclic GlycopeptideCHIROBIOTIC T (Teicoplanin)Racemic amino acids and N-acetyl-amino acids nih.govsigmaaldrich.com
HPLCPolysaccharide-basedAmylose (B160209) tris-(3,5-dimethylphenylcarbamate)Aliphatic acid derivatives jiangnan.edu.cn
GCCyclodextrin DerivativePermethylated β-cyclodextrinVarious chiral components (e.g., terpenes, barbiturates) gcms.cz
GCAmino Acid DerivativeChirasil-ValAmino acid enantiomers researchgate.net

Molecular Modelling and Computational Chemistry in Reaction Mechanism Studies

Molecular modelling and computational chemistry provide invaluable insights into the properties of molecules and the mechanisms of chemical reactions at an atomic level. mdpi.com

For this compound, computational methods can be used to predict its stable conformations, spectroscopic properties, and interaction with other molecules, such as enzyme active sites. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules, predict geometries, and determine reaction energy barriers. mdpi.comnih.govacs.org For instance, DFT calculations have been used to study the nonenzymatic deamidation mechanisms of N-acetylated amino acid models, providing activation barriers for key reaction steps. nih.govacs.org Such studies can elucidate the stability of the compound under various conditions.

In the context of enzymatic synthesis or metabolism, molecular modelling plays a key role in understanding reaction mechanisms. researchgate.net Techniques like molecular docking can predict the binding pose of this compound within an enzyme's active site. mdpi.com Furthermore, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to model the enzymatic reaction itself. researchgate.net In a QM/MM simulation, the reactive center (the substrate and key active site residues) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This approach has been successfully used to describe the reaction mechanism for the formation of N-acetylglutamate, providing a detailed picture of the active site structure and the catalytic process. researchgate.net These computational tools can guide the rational design of enzymes for the efficient and stereoselective synthesis of valuable N-acetylated amino acids.

Table 3: Computational Methods in the Study of N-Acetylated Amino Acids

Computational MethodApplicationStudied System/ReactionReference
Density Functional Theory (DFT)Calculation of quantum chemical descriptors and adsorption energy.Adsorption of N-acetylcysteine on a metal surface. mdpi.comnih.gov
DFT (B3LYP/6-31+G(d,p))Investigation of reaction mechanisms and activation energy barriers.Nonenzymatic deamidation of glutamine residues. nih.govacs.org
Molecular Dynamics (MD) & QM/MMElucidation of enzyme active site structure and reaction mechanism.N-acetylglutamate formation by N-acetylglutamate synthase. researchgate.net
Molecular Modeling & Site-directed MutagenesisIdentification of key amino acid residues for ligand binding.Binding of N-arachidonoyl glycine (B1666218) to G-protein coupled receptors. mdpi.com

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Stereoselective Synthesis Design

The stereoselective synthesis of chiral amines and their derivatives is a cornerstone of pharmaceutical and fine chemical production. Recently, the integration of artificial intelligence (AI) and machine learning (ML) has emerged as a powerful tool to complement and accelerate traditional directed evolution and rational design strategies for enzyme engineering. researchgate.net ML algorithms can analyze vast datasets from experimental results to predict the effects of amino acid mutations on enzyme properties such as catalytic activity, stability, and stereoselectivity. researchgate.net

For a compound like (R)-N-Acetyl-3,4-dimethoxyphenylalanine, AI and ML can be instrumental in designing highly stereoselective synthetic routes. For instance, machine learning-assisted protein engineering can be employed to improve the performance of enzymes like amine transaminases (ATAs), which are crucial for the synthesis of chiral amines. researchgate.net By creating high-quality datasets from rationally designed enzyme variants, predictive models can be built to guide the engineering of enzymes with enhanced activity and even reversed stereoselectivity, offering novel pathways to enantiopure compounds. researchgate.net

Key Areas for Future AI/ML Integration:

Predictive Modeling: Developing algorithms to predict the stereoselectivity of catalysts for the N-acetylation of 3,4-dimethoxyphenylalanine.

De Novo Enzyme Design: Using generative models to design novel enzymes with tailored substrate specificity for complex precursors.

Reaction Optimization: Employing ML to optimize reaction conditions (temperature, solvent, catalyst loading) in real-time for maximal yield and enantiomeric excess.

Novel Biocatalytic Systems for Sustainable Production of N-Acetylated Chiral Amino Acids

The chemical synthesis of N-acyl-amino acids often relies on harsh reagents like acyl chlorides, which are typically derived from phosgene chemistry, generating significant waste. nih.govresearchgate.net Biocatalysis presents a greener, more sustainable alternative by utilizing whole cells or isolated enzymes to perform synthesis in an environmentally friendly manner. nih.govresearchgate.net Enzymes such as aminoacylases have a long history in the industrial resolution of racemic mixtures of N-acetyl-amino acids. nih.govresearchgate.net

Future research is focused on discovering and engineering novel biocatalysts for the direct, asymmetric synthesis of N-acetylated chiral amino acids. This includes exploring a diverse range of enzymes and categorizing them based on their protein family, biochemical characteristics, substrate spectra, and process stability. researchgate.net The development of robust biocatalytic systems could lead to more efficient and sustainable manufacturing routes for compounds like this compound. nih.govmanchester.ac.uk For example, engineered aspartate aminotransferases have been successfully used for the production of L-3,4-dimethoxyphenylalanine, demonstrating the potential of enzymatic methods for related compounds. researchgate.net

Table 1: Comparison of Conventional vs. Biocatalytic Synthesis of N-Acetylated Amino Acids

FeatureConventional Chemical SynthesisBiocatalytic Synthesis
ReagentsOften involves hazardous chemicals like acyl chlorides and phosgene derivatives. nih.govresearchgate.netUtilizes enzymes (e.g., aminoacylases, transaminases) in aqueous media. nih.govnih.gov
Environmental ImpactGenerates stoichiometric amounts of waste and uses organic solvents. nih.gov"Green" and sustainable, with biodegradable catalysts and less waste. researchgate.net
StereoselectivityMay require chiral auxiliaries or resolution of racemic mixtures.Inherently high stereoselectivity, leading to high enantiomeric purity. researchgate.net
Reaction ConditionsOften requires harsh conditions (extreme pH, high temperatures).Operates under mild conditions (physiological pH and temperature).

Exploration of New Derivatization Strategies for Bioactive Analogues

N-acetylated amino acids are important in biochemistry and molecular biology, participating in various metabolic pathways. researchgate.net The N-acetyl group can influence the biological activity and pharmacokinetic properties of a molecule. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy in drug discovery. For this compound, exploring new derivatization strategies could unlock novel bioactive analogues.

Future research in this area will likely focus on modifying the core structure to enhance its therapeutic potential. This could involve:

Side-Chain Modifications: Introducing different functional groups to the phenyl ring to modulate receptor binding or metabolic stability.

N-Acyl Group Variation: Replacing the acetyl group with other acyl moieties to investigate structure-activity relationships. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar biological activity but may improve physicochemical properties.

A novel derivatization procedure, N-acetyl methyl (NACME) esterification, has been developed to improve the accuracy of amino acid analysis, showcasing how new derivatization techniques can also enhance analytical methods. nih.gov Furthermore, derivatization with reagents like 2,4′-dibromoacetophenone allows for the analysis of N-acyl amino acids using techniques like reversed-phase liquid chromatography with UV/Vis detection. mdpi.com

Advanced Chiral Separation Technologies and Their Mechanistic Understanding

The separation and analysis of chiral compounds are critical in the pharmaceutical and chemical industries. acs.orgjiangnan.edu.cn For N-acetylated amino acids, various chiral stationary phases (CSPs) have shown excellent results in HPLC analysis. sigmaaldrich.com The exploration of new CSPs and chiral selectors remains a primary focus in the advancement of chiral chromatography, electrophoresis, and membrane separation. acs.orgjiangnan.edu.cn

Future advancements in the separation of this compound and its enantiomer will likely involve the development and application of novel technologies.

Emerging Chiral Separation Technologies:

Novel Chiral Stationary Phases (CSPs): Research into new materials for CSPs, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases), continues to yield unique selectivities for N-derivatized amino acids. sigmaaldrich.com

Capillary Electrophoresis (CE): The use of chiral selectors, such as cyclodextrins and chiral ionic liquids, in CE offers efficient and rapid enantioseparation. jiangnan.edu.cnnih.gov

Membrane-Based Separation: The development of chiral porous membranes, including those made from functionalized graphene or carbon nanotubes, presents a promising avenue for large-scale, continuous chiral resolution with high permeability and selectivity. acs.org

Mass Spectrometry (MS) Based Methods: Direct chiral discrimination by MS, sometimes coupled with chemical derivatization or ion mobility, is an emerging field that could provide rapid and sensitive analysis without the need for chromatographic separation. acs.orgnih.gov

A deeper mechanistic understanding of the interactions between the chiral analyte and the selector is crucial for the rational design of more effective separation systems. This involves studying the thermodynamics and kinetics of diastereomeric complex formation that governs chiral recognition.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-N-Acetyl-3,4-dimethoxyphenylalanine?

  • Methodology : Chiral HPLC or capillary electrophoresis with a polysaccharide-based column (e.g., Chiralpak AD) is optimal for resolving enantiomers. Retention time and spiking with a known (S)-enantiomer standard can confirm purity. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) may also differentiate stereoisomers via splitting of methoxy proton signals .
  • Data Consideration : Baseline separation (resolution >1.5) in HPLC and NMR peak integration with <2% impurity are acceptable thresholds for enantiomeric excess ≥98%.

Q. How can the stability of this compound be assessed under varying pH conditions?

  • Experimental Design : Conduct accelerated degradation studies at pH 2–10 (using HCl/NaOH buffers) at 40°C for 4 weeks. Monitor degradation via LC-MS for hydrolysis of the acetyl group or demethylation of methoxy substituents. Quantify degradation products (e.g., free amino acid or phenolic derivatives) using calibration curves .
  • Key Metrics : Stability is pH-dependent; acidic conditions (pH <4) typically accelerate hydrolysis, while alkaline conditions (pH >8) may induce demethylation.

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how can they be experimentally validated?

  • Hypothesis : Based on structural analogs (e.g., mescaline derivatives), potential pathways include hepatic N-deacetylation to yield 3,4-dimethoxyphenylalanine, followed by O-demethylation via cytochrome P450 enzymes (CYP2D6/CYP3A4) or conjugation via UDP-glucuronosyltransferases .
  • Validation Strategy :

In vitro assays : Incubate with human liver microsomes + NADPH/cofactors. Use LC-MS/MS to detect metabolites (e.g., demethylated or glucuronidated derivatives).

Isotope tracing : Synthesize deuterated analogs (e.g., CD₃-methoxy groups) to track demethylation kinetics .

  • Data Interpretation : Quantify metabolite ratios to identify dominant pathways and enzyme inhibition/induction effects.

Q. How can computational modeling predict the interaction of this compound with biological targets, such as monoamine transporters or acetylcholinesterase?

  • Methodology :

Docking studies : Use software like AutoDock Vina to model binding to DAT/SERT structures (PDB IDs: 4M48, 5I6X). Prioritize binding poses with favorable ΔG values (<−7 kcal/mol).

MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp79 (DAT) or Ser438 (AChE) .

  • Experimental Correlation : Validate predictions with radioligand displacement assays (³H-WIN35428 for DAT) or Ellman’s assay for AChE inhibition.

Q. What strategies optimize the solid-phase synthesis of this compound for high-throughput applications?

  • Synthesis Protocol :

Resin selection : Use Rink amide MBHA resin for C-terminal amide anchoring.

Coupling steps : Activate Fmoc-3,4-dimethoxyphenylalanine with HBTU/DIPEA (1:2 molar ratio) for 1 hr. Acetylation with acetic anhydride/DMAP (5% v/v) ensures N-terminal protection.

Cleavage : TFA/TIS/H₂O (95:2.5:2.5) for 2 hr to release the peptide .

  • Quality Control : Monitor coupling efficiency via Kaiser test and confirm purity (>95%) with reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

Data Contradiction Resolution

Q. How to resolve discrepancies in reported solubility values of this compound across studies?

  • Root Cause Analysis : Variability may arise from polymorphic forms (amorphous vs. crystalline) or solvent impurities.
  • Standardization :

Characterize solid-state forms via PXRD and DSC.

Use USP-grade solvents (e.g., DMSO, PBS pH 7.4) for solubility testing at 25°C (shake-flask method).

Validate via nephelometry for turbidity thresholds .

  • Reporting : Specify polymorphic form, solvent purity, and equilibration time (≥24 hr) in publications.

Analytical Method Development

Q. What LC-MS/MS parameters enhance sensitivity for detecting trace metabolites of this compound in biological matrices?

  • Ionization : ESI+ mode with optimized source parameters (capillary voltage: 3.5 kV; source temp: 350°C).
  • Fragmentation : Use CID energy of 20–35 eV to generate diagnostic ions (e.g., m/z 148 for demethylated fragments).
  • Chromatography : HILIC columns (e.g., ZIC-pHILIC) improve retention of polar metabolites. Mobile phase: 10 mM ammonium acetate (pH 6.8)/ACN .
  • LOQ : Aim for ≤1 ng/mL using matrix-matched calibration and isotopically labeled internal standards (e.g., ¹³C₆-phenylalanine).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.